molecular formula C15H11ClN2O4 B11540985 (6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl phenylcarbamate

(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl phenylcarbamate

Katalognummer: B11540985
Molekulargewicht: 318.71 g/mol
InChI-Schlüssel: AUJDTIJOXHBJLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl phenylcarbamate is a synthetic organic compound characterized by its unique chemical structure, which includes a benzoxazole ring substituted with a chloro group and a phenylcarbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl phenylcarbamate typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with chloroacetic acid under acidic conditions.

    Chlorination: The benzoxazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position.

    Carbamoylation: The final step involves the reaction of the chlorinated benzoxazole with phenyl isocyanate to form the phenylcarbamate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl phenylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroxy derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Amino or thio derivatives of the benzoxazole ring.

    Hydrolysis: Corresponding amine and phenol.

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl phenylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or other pharmacologically active agents.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of (6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl phenylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can intercalate with DNA or proteins, while the phenylcarbamate moiety can form hydrogen bonds or hydrophobic interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl phenylurea: Similar structure but with a urea group instead of a carbamate.

    (6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl phenylthiocarbamate: Similar structure but with a thiocarbamate group.

    (6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl phenylsulfonate: Similar structure but with a sulfonate group.

Uniqueness

The uniqueness of (6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl phenylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C15H11ClN2O4

Molekulargewicht

318.71 g/mol

IUPAC-Name

(6-chloro-2-oxo-1,3-benzoxazol-3-yl)methyl N-phenylcarbamate

InChI

InChI=1S/C15H11ClN2O4/c16-10-6-7-12-13(8-10)22-15(20)18(12)9-21-14(19)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,19)

InChI-Schlüssel

AUJDTIJOXHBJLI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)OCN2C3=C(C=C(C=C3)Cl)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.